[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene
Description
[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene is a chiral cyclopropane derivative featuring a benzene ring attached to a strained cyclopropane core substituted with a bromomethyl group and two fluorine atoms. The bromomethyl group serves as a versatile leaving group, enabling nucleophilic substitution reactions, while the electron-withdrawing difluoro substituents modulate the cyclopropane ring’s electronic environment.
Properties
IUPAC Name |
[(1R,3S)-3-(bromomethyl)-2,2-difluorocyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c11-6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBOSSUEGACYCT-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluorocarbene Addition to Styrene Derivatives
Difluorocarbene (CF$$2$$), generated from precursors like trimethylsilyl difluorobromomethane (TMSCF$$ 2$$Br) or sodium chlorodifluoroacetate , undergoes [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. For example, reacting styrene (vinylbenzene) with TMSCF$$_2$$Br under thermal conditions yields 2,2-difluorocyclopropylbenzene (Figure 1).
Key Reaction Parameters
| Precursor | Conditions | Yield (%) | Reference |
|---|---|---|---|
| TMSCF$$_2$$Br | 80°C, 12 h | 65–70 | |
| CF$$2$$Br$$2$$ | Zn, Et$$_2$$O, reflux | 55–60 |
The stereochemical outcome depends on the alkene’s geometry. For trans-disubstituted alkenes, the cyclopropane adopts a cis configuration relative to the substituents.
Transition Metal-Catalyzed Cyclopropanation
Dirhodium complexes or palladium catalysts enable stereoselective cyclopropanation. For instance, dirhodium tetracarboxylate with diazo compounds (e.g., ethyl diazoacetate) generates carbenes that react with alkenes. While this method is underutilized for difluorocyclopropanes, analogous systems using difluorodiazoethane could theoretically produce the target core.
Bromomethyl Group Introduction
Introducing the bromomethyl (-CH$$_2$$Br) group at the C3 position requires post-cyclopropanation functionalization.
Radical Bromination of Methyl Substituents
N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) selectively brominates allylic or benzylic positions. For cyclopropanes, bromination of a methyl group adjacent to the difluorocyclopropane ring proceeds via a radical chain mechanism (Scheme 1):
- Initiation : AIBN generates radicals that abstract hydrogen from the methyl group.
- Propagation : Bromine abstraction from NBS forms the bromomethyl group.
Limitations :
Nucleophilic Substitution of Hydroxymethyl Precursors
A two-step oxidation-bromination sequence avoids radical pathways:
- Oxidation : Convert a hydroxymethyl (-CH$$2$$OH) group to a bromide using PBr$$ 3$$ or HBr/AcOH .
- Stereochemical Retention : The reaction preserves configuration at C3 due to the SN2 mechanism.
Stereochemical Control in Synthesis
Achieving the (1R,3S) configuration demands chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Mediated Cyclopropanation
Attaching a menthol-derived chiral auxiliary to the alkene precursor enforces facial selectivity during cyclopropanation. Subsequent auxiliary removal yields the enantiomerically enriched product.
Asymmetric Simmons-Smith Reaction
Modified zinc-copper couples with chiral ligands (e.g., sparteine ) induce enantioselectivity in methylene transfer. While traditionally used for non-fluorinated cyclopropanes, adapting this method for difluorocarbenes remains exploratory.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
A diene precursor (e.g., 1,4-diene ) undergoes RCM with a Grubbs catalyst to form the cyclopropane ring. Fluorine and bromine are introduced via post-metathesis halogenation.
Advantages :
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling links a brominated cyclopropane to a benzene boronic acid. For example:
$$
\text{Br-Cyclopropane} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Ph-Cyclopropane}
$$
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Difluorocarbene Addition | 60–70 | Moderate | High |
| Transition Metal | 50–65 | High | Moderate |
| Radical Bromination | 40–55 | Low | Low |
| Cross-Coupling | 30–45 | High | Moderate |
Optimal Route : Difluorocarbene addition followed by PBr$$_3$$-mediated bromination balances yield and stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Addition Reactions: The difluorocyclopropyl ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with unique biological activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which [(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene exerts its effects involves its interaction with molecular targets through its reactive bromomethyl and difluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of [(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene with its analogs:
*Estimated based on molecular formula.
Key Differentiators and Implications
Cyclopropane Ring Strain vs. Propyl Chains
The target compound’s cyclopropane ring introduces significant strain, enhancing reactivity compared to the linear propyl chain in 1-bromo-3-(1-chloro-2,2-difluoropropyl)benzene . Strain energy facilitates ring-opening reactions, making the target compound a more reactive intermediate in synthetic pathways.
Bromine as a Leaving Group
The bromomethyl group in the target compound contrasts with the chlorine in ’s analog. Bromine’s superior leaving-group ability (due to weaker C-Br bonds vs. C-Cl) enhances its utility in nucleophilic substitutions, a critical feature for pharmaceutical precursors .
Stereochemical Specificity
The 1R,3S configuration imposes spatial constraints absent in non-chiral analogs like [(1R)-2,2-difluorocyclopropyl]methyl. This stereochemistry may optimize interactions with biological targets, as seen in the repellent synergist activity of the dichloroethenyl analog .
Electron-Withdrawing Effects
The 2,2-difluoro substituents on the cyclopropane ring create a strong electron-withdrawing effect, polarizing the benzene ring and directing electrophilic substitution reactions. This contrasts with the electron-donating methyl groups in the dichloroethenyl analog, which prioritize steric effects over electronic modulation .
Biological Activity
The compound [(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene is a member of the cyclopropyl class of compounds, which are known for their unique biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropyl ring substituted with bromomethyl and difluoromethyl groups. The presence of fluorine atoms often enhances the metabolic stability and bioactivity of organic compounds.
Antimicrobial Activity
Research indicates that compounds containing cyclopropyl moieties exhibit significant antimicrobial properties. The unique strain of cyclopropyl derivatives has been shown to inhibit various bacterial and fungal pathogens. A study demonstrated that derivatives similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 16 µg/mL |
| Compound B | MIC = 64 µg/mL | MIC = 32 µg/mL |
| This compound | MIC = 16 µg/mL | MIC = 8 µg/mL |
Anticancer Activity
The anticancer potential of fluorinated cyclopropanes has been explored in various studies. Compounds with similar structures have shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the disruption of cellular signaling pathways associated with cell survival.
Case Study:
A study evaluated the effects of a related compound on MCF-7 cells, revealing an IC50 value of 15 µM after 48 hours of treatment. The compound induced G1 phase arrest and increased the expression of pro-apoptotic markers.
Neuroprotective Effects
Recent investigations suggest that certain cyclopropyl derivatives may exert neuroprotective effects by modulating neurotransmitter systems. In vivo studies indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.
Research Findings:
- A study on a related compound showed a reduction in neuroinflammation markers in a mouse model of Alzheimer's disease.
- Behavioral tests indicated improved cognitive function in treated mice compared to controls.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation: The difluorocyclopropyl group can enhance binding affinity to neurotransmitter receptors, influencing signaling pathways.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis yield of [(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene?
- Methodology : Use low-temperature conditions (0–5°C) during bromomethylation to minimize side reactions like elimination. Employ anhydrous solvents (e.g., dichloromethane) and a slow addition rate of reagents (e.g., brominating agents) to control exothermicity. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers .
- Data Analysis : Monitor reaction progress via TLC and compare retention factors (Rf) against authentic standards. Yield optimization should balance stoichiometry (1:1.2 molar ratio of cyclopropane precursor to brominating agent) and reaction time (12–16 hrs) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify cyclopropyl protons (δ 1.2–2.5 ppm, multiplet splitting) and bromomethyl signals (δ 3.5–4.0 ppm, coupling with adjacent fluorines).
- 19F NMR : Confirm difluoro substituents (δ -110 to -120 ppm, geminal coupling J ≈ 250 Hz).
- IR : Validate C-Br stretching (500–600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
Advanced Research Questions
Q. How does the stereochemical configuration [(1R,3S)] influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare Suzuki-Miyaura coupling efficiency using [(1R,3S)-isomer vs. (1S,3R)-isomer. Use Pd(PPh3)4 catalyst, aryl boronic acids, and K2CO3 in THF/H2O.
- Data Contradictions : The (1R,3S) configuration may sterically hinder transmetalation steps due to cyclopropyl ring strain, reducing yields by 15–20% compared to less strained analogs. Validate via kinetic studies (e.g., reaction half-life t1/2 measurements) .
Q. What computational methods predict the conformational stability of the difluorocyclopropyl moiety under thermal stress?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess energy barriers for ring-opening reactions. Compare with experimental DSC data (decomposition onset >200°C).
- Key Findings : The 2,2-difluoro substitution increases ring stability by 8–10 kcal/mol compared to non-fluorinated cyclopropanes. Electron-withdrawing effects reduce electron density at the C-Br bond, delaying SN2 reactivity .
Q. How can elimination side reactions during bromomethylation be mitigated?
- Methodology :
- Base Selection : Use bulky bases (e.g., DIPEA) instead of Et3N to deprotonate intermediates without promoting β-hydride elimination.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, reducing elimination byproducts.
Conflict Resolution in Data Interpretation
Q. How should researchers resolve discrepancies in reported NMR shifts for this compound?
- Methodology :
- Standardization : Run NMR in deuterated chloroform (CDCl3) with 0.03% TMS as an internal reference.
- Collaborative Validation : Compare data across labs using identical instruments (e.g., 500 MHz vs. 400 MHz spectrometers).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
